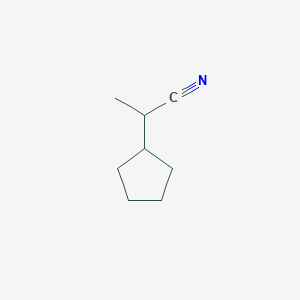
(3-Fluoro-2,6-dimethoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-2,6-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11FO3 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of (3-Fluoro-2,6-dimethoxyphenyl)methanol may involve large-scale chemical synthesis using similar methods as those used in laboratory settings. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(3-Fluoro-2,6-dimethoxyphenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom or methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-Fluoro-2,6-dimethoxyphenyl)aldehyde or (3-Fluoro-2,6-dimethoxyphenyl)carboxylic acid.
科学的研究の応用
(3-Fluoro-2,6-dimethoxyphenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Fluoro-2,6-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.
類似化合物との比較
Similar Compounds
(3-Fluoro-2,6-dimethoxyphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-Fluoro-2,6-dimethoxyphenyl)acetone: Contains an acetone group instead of methanol.
(3-Fluoro-2,6-dimethoxyphenyl)amine: Features an amine group in place of methanol.
Uniqueness
(3-Fluoro-2,6-dimethoxyphenyl)methanol is unique due to the specific combination of fluorine, methoxy, and methanol groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C9H11FO3 |
|---|---|
分子量 |
186.18 g/mol |
IUPAC名 |
(3-fluoro-2,6-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11FO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-4,11H,5H2,1-2H3 |
InChIキー |
LAEWYGFABMKEMP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)F)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















